molecular formula C12H10Cl3NO B1330136 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol CAS No. 56211-74-6

1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol

Cat. No. B1330136
CAS RN: 56211-74-6
M. Wt: 290.6 g/mol
InChI Key: NZHSXBNFZVWFFB-UHFFFAOYSA-N
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Description

The compound "1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol" is not directly mentioned in the provided papers. However, the papers discuss various quinoline derivatives and their synthesis, characterization, and potential applications, which can provide insights into the chemical behavior and properties of related compounds, including the one .

Synthesis Analysis

The synthesis of quinoline derivatives often involves stoichiometric reactions with various reagents. For instance, trichlorotitanium complexes with quinolin-8-olates were synthesized through reactions with titanium tetrachloride . Similarly, derivatives of quinolinyl-propan-2-ol were synthesized from cinchonine, indicating that quinoline derivatives can be prepared from naturally abundant precursors . These methods could potentially be adapted for the synthesis of "1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of quinoline derivatives are often characterized using techniques such as NMR, elemental analysis, and X-ray diffraction . For example, the crystal structure of a quinoline-triazole derivative was solved using X-ray powder diffraction, revealing the molecular conformation and stabilization through non-covalent interactions . These techniques could be employed to determine the molecular structure of "1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol" and understand its conformation and stability.

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions. For instance, they can act as carbonyl and acid surrogates in Passerini- and Ugi-type reactions . They also exhibit reactivity towards polymerization, as seen in the ring-opening polymerization of ε-caprolactone catalyzed by yttrium complexes . These reactions highlight the versatility of quinoline derivatives in synthetic chemistry, which could extend to "1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol".

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be diverse. For example, some derivatives show potent spermicidal activity and antimicrobial properties . The tautomeric preferences of certain quinoline derivatives have been studied, indicating their potential for various chemical behaviors . The study of these properties in related compounds can provide a basis for predicting the properties of "1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol", such as its reactivity, biological activity, and potential applications in medicinal chemistry.

Scientific Research Applications

Novel Derivatives and Reactivity

1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol and its derivatives have been studied for their unique chemical properties. For instance, Loghmani-Khouzani et al. (2006) investigated the preparation and reactivity of various quinoline derivatives, including 1,1,1-trifluoro-3-(4-chloro-1H-quinolin-2-ylidene)propan-2-one, demonstrating their potential in chemical synthesis and applications (Loghmani-Khouzani et al., 2006).

Anticancer Activity in Zebrafish Model

A significant application of quinoline-derived trifluoromethyl alcohols, including 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol, is in the field of cancer research. Sittaramane et al. (2015) explored the synthesis and anticancer activity of these compounds in a zebrafish embryo model, highlighting their potential as potent growth inhibitors and anticancer agents (Sittaramane et al., 2015).

Electrophilic Substitution Reactions

Aleksandrov et al. (2020) studied the synthesis and reactivity of quinoline derivatives involving electrophilic substitution reactions. This research is critical in understanding the chemical behavior of compounds like 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol and their potential applications in organic synthesis (Aleksandrov et al., 2020).

Molecular Recognition via Spectroscopy

The use of quinoline derivatives in molecular recognition has been explored by Khanvilkar et al. (2018), who utilized optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol for molecular recognition of enantiomers, demonstrating the application of such compounds in analytical chemistry (Khanvilkar & Bedekar, 2018).

Catalysis and Bond Cleavage

Research by Wu et al. (2018) on the direct conversion of ethyl ketone to alkyl ketone via chelation-assisted Rhodium(I)-catalyzed carbon–carbon bond cleavage illustrates the catalytic applications of quinoline derivatives. They demonstrate the versatility of these compounds in facilitating complex chemical transformations (Wu et al., 2018).

properties

IUPAC Name

1,1,1-trichloro-3-quinolin-2-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl3NO/c13-12(14,15)11(17)7-9-6-5-8-3-1-2-4-10(8)16-9/h1-6,11,17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHSXBNFZVWFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280215
Record name 1,1,1-trichloro-3-(quinolin-2-yl)propan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol

CAS RN

56211-74-6
Record name 56211-74-6
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Record name 1,1,1-trichloro-3-(quinolin-2-yl)propan-2-ol
Source EPA DSSTox
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Record name 1,1,1-trichloro-3-(quinolin-2-yl)propan-2-ol
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